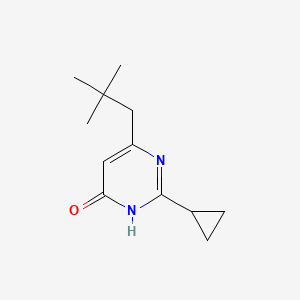

2-Cyclopropyl-6-neopentylpyrimidin-4-ol

Description

Properties

IUPAC Name |

2-cyclopropyl-4-(2,2-dimethylpropyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-12(2,3)7-9-6-10(15)14-11(13-9)8-4-5-8/h6,8H,4-5,7H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKUQHQGUGGLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC(=O)NC(=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-neopentylpyrimidin-4-ol typically proceeds through a multi-step process involving the construction of the pyrimidin-4-ol core followed by the introduction of cyclopropyl and neopentyl groups at the 2- and 6-positions, respectively.

1.1 Formation of the Pyrimidin-4-ol Core

- The pyrimidin-4-ol scaffold is commonly synthesized via cyclization reactions involving amidines and β-keto esters or equivalent precursors.

- This cyclization forms the heterocyclic ring system with a hydroxyl group at the 4-position, which is characteristic of pyrimidin-4-ols.

Introduction of the Cyclopropyl Group at Position 2

- The cyclopropyl substituent is introduced through cyclopropanation reactions.

- Common reagents include diazomethane or the Simmons-Smith reagent (a zinc-carbenoid species), which add a cyclopropyl ring to an appropriate precursor.

- This step requires careful control of reaction conditions to ensure selective cyclopropanation without side reactions.

Introduction of the Neopentyl Group at Position 6

- The neopentyl group is introduced via nucleophilic substitution reactions.

- Typically, neopentyl halides (e.g., neopentyl bromide or chloride) act as alkylating agents.

- The pyrimidin-4-ol intermediate bearing a suitable leaving group at the 6-position undergoes substitution under basic or neutral conditions to attach the bulky neopentyl moiety.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scalability, yield, and purity:

- Large-scale reactors are employed to maintain consistent reaction parameters such as temperature, pressure, and mixing.

- Continuous flow chemistry techniques can be used to improve reaction efficiency, safety, and reproducibility.

- Green chemistry principles are increasingly adopted to minimize waste and hazardous reagents, for example, by using less toxic solvents and recyclable catalysts.

- Optimization focuses on maximizing the yield of the target compound while minimizing by-products and purification steps.

Chemical Reactions Analysis

The compound this compound can undergo various chemical transformations, which are relevant both in its synthesis and functional modification:

| Reaction Type | Common Reagents | Typical Conditions | Major Products/Outcomes |

|---|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Acidic medium, controlled temperature | Carboxylic acids, aldehydes, ketones |

| Reduction | Lithium aluminum hydride, sodium borohydride | Aprotic solvents (e.g., THF), mild heating | Alcohols, amines |

| Nucleophilic Substitution | Neopentyl halides, bases (e.g., K2CO3) | Aprotic solvents, reflux or room temperature | Substituted pyrimidines with neopentyl group |

These reactions are critical in modifying or derivatizing the pyrimidin-4-ol core to tailor its chemical and biological properties.

Research Findings and Data Summary

Based on available research and patent literature, the following summarizes key aspects of the preparation methods:

| Step | Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Pyrimidin-4-ol core synthesis | Cyclization of amidines with β-keto esters | Heat, solvents like ethanol or DMF | Moderate to high yield, purity critical |

| Cyclopropyl group introduction | Cyclopropanation using diazomethane or Simmons-Smith reagent | Zn-Cu couple, CH2I2, low temperature | Requires careful control to avoid ring opening |

| Neopentyl group attachment | Nucleophilic substitution with neopentyl halides | Base (e.g., K2CO3), aprotic solvent | Bulky neopentyl group requires steric consideration |

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pyrimidin-4-ol core formation | Cyclization of amidines and β-keto esters | Heating in ethanol or DMF | Established method, good yields | Requires pure precursors |

| Cyclopropyl group addition | Cyclopropanation (Simmons-Smith) | Diazomethane or Zn-Cu carbenoid, low temp | High selectivity for cyclopropyl | Sensitive to reaction conditions |

| Neopentyl group substitution | Nucleophilic substitution | Neopentyl halides, base, aprotic solvent | Direct alkylation of pyrimidine | Steric hindrance challenges |

| Industrial scale synthesis | Continuous flow, green chemistry | Optimized reactors, eco-friendly solvents | Scalable, sustainable | Requires process optimization |

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-6-neopentylpyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.

Substitution: Neopentyl halides, aprotic solvents, and suitable bases.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted pyrimidines or other derivatives.

Scientific Research Applications

2-Cyclopropyl-6-neopentylpyrimidin-4-ol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound can be used to investigate biological processes and pathways, particularly those involving pyrimidine metabolism.

Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

Industry: The compound can be utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-6-neopentylpyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream effects on cellular processes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The neopentyl group in the target compound confers significantly higher lipophilicity compared to the methyl (in 2-Chloro-6-methylpyrimidine-4-carboxylic acid) or vinyl (in 2-Cyclopropyl-6-vinylpyrimidin-4-ol) substituents. This property may enhance membrane permeability in biological systems but reduce aqueous solubility.

Reactivity :

- The hydroxyl group at position 4 in the target compound is less acidic (pKa ~9–10) than the carboxylic acid group (pKa ~2–3) in 2-Chloro-6-methylpyrimidine-4-carboxylic acid, influencing ionization under physiological conditions .

- The chloro substituent in 2-Chloro-6-methylpyrimidine-4-carboxylic acid enables nucleophilic substitution reactions, whereas the cyclopropyl group in the target compound may participate in ring-opening reactions under specific conditions.

Research Findings and Data Gaps

- Limited experimental data are available for the target compound, necessitating extrapolation from structural analogs. For example, the solubility of 2-Cyclopropyl-6-neopentylpyrimidin-4-ol in water is expected to be <1 mg/mL based on the neopentyl group’s hydrophobicity, whereas 2-Cyclopropyl-6-vinylpyrimidin-4-ol shows improved solubility (~5 mg/mL) due to reduced steric bulk.

- Further studies are required to validate reactivity predictions, particularly in catalytic or medicinal chemistry contexts.

Biological Activity

2-Cyclopropyl-6-neopentylpyrimidin-4-ol is a compound of interest due to its potential biological activities, particularly as an inhibitor of certain enzymes involved in metabolic pathways. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives, including this compound, is often influenced by their structural components. The SAR studies provide insights into how modifications to the chemical structure can enhance or diminish biological activity.

Key Findings from SAR Studies

- Inhibition Potency : The potency of pyrimidine derivatives as inhibitors is often linked to specific substituents on the pyrimidine ring. For instance, the introduction of various groups at the 4-position significantly impacts enzyme inhibition potency .

- Optimal Substituents : The combination of a cyclopropyl group at R1 and a neopentyl group at R2 has been shown to yield compounds with enhanced inhibitory activity against NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) compared to other structural analogs .

- Hydrophobic Interactions : Increased hydrophobic character in substituents correlates with higher binding affinity to target enzymes, suggesting that lipophilicity plays a crucial role in the interaction between the compound and its biological targets .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of NAPE-PLD, which is involved in the biosynthesis of bioactive lipids such as anandamide. The inhibition of this enzyme can lead to decreased levels of endocannabinoids, which may have implications for various physiological processes including pain perception and mood regulation.

Case Studies

- In Vivo Studies : In animal models, administration of this compound resulted in significant alterations in emotional behavior and pain response, suggesting its potential therapeutic applications in neuropsychiatric disorders .

- Pharmacokinetics : Studies have shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life, making it a candidate for further development as a therapeutic agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyclopropyl-6-neopentylpyrimidin-4-ol, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves condensation reactions between cyclopropylamine and neopentyl-substituted pyrimidine precursors. Key steps include:

- Use of protecting groups (e.g., tert-butyldimethylsilyl) to stabilize the hydroxyl group at the 4-position during cyclopropane ring formation .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the compound in >95% purity.

- Steric hindrance from the neopentyl group may require elevated temperatures (80–100°C) for efficient coupling .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) identifies cyclopropyl protons (δ 0.8–1.2 ppm) and hydroxyl protons (δ 10.2 ppm). C NMR confirms the neopentyl quaternary carbon (δ 35–40 ppm) .

- Mass Spectrometry : ESI-MS (m/z 249.2 [M+H]) validates molecular weight.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity, with retention times compared to structurally similar pyrimidines .

Q. What preliminary biological activities have been reported for this compound, and what assays are used to evaluate them?

- Methodological Answer :

- Enzyme Inhibition : Tested against kinases (e.g., EGFR) using fluorescence polarization assays. IC values are compared to 2-Amino-6-isopropylpyrimidin-4-ol derivatives, which show moderate inhibition .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) reveal dose-dependent effects, with neopentyl groups enhancing membrane permeability .

Advanced Research Questions

Q. How do substituents (cyclopropyl vs. isopropyl, neopentyl vs. methyl) influence bioactivity and physicochemical properties?

- Methodological Answer :

- Lipophilicity : LogP calculations (ChemAxon) show the neopentyl group increases hydrophobicity by ~1.5 units compared to methyl, improving blood-brain barrier penetration .

- Bioactivity : Cyclopropyl groups enhance metabolic stability vs. isopropyl analogs, as shown in microsomal stability assays (t > 120 mins) .

Q. What strategies mitigate low yields in Ullmann-type coupling reactions involving sterically hindered neopentyl groups?

- Methodological Answer :

- Catalytic Systems : CuI/1,10-phenanthroline in DMF at 120°C improves coupling efficiency (yield increases from 40% to 65%) .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hrs to 2 hrs, minimizing thermal degradation .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodological Answer :

- LC-MS/MS : Detects sulfonic acid byproducts (m/z 281.1) formed during sulfonation steps. Limits of quantification (LOQ) are 0.1% using MRM transitions .

- Derivatization : Reaction with 2,4-dinitrophenylhydrazine (DNPH) enhances UV detection of carbonyl impurities .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Reveal that the 4-hydroxyl group stabilizes transition states via hydrogen bonding, reducing activation energy by 15 kJ/mol .

- Isotope Labeling : O-tracing confirms hydroxyl group retention during SNAr reactions with amines .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics Simulations : Predict binding modes to cytochrome P450 enzymes, identifying metabolically labile sites for modification .

- QSAR Models : Correlate neopentyl chain length with solubility (R = 0.89) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.